REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[CH:6]=[CH:7][C:8](O)=[O:9].S(Cl)([Cl:16])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[CH:6]=[CH:7][C:8]([Cl:16])=[O:9]
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Name
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|
Quantity
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75 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC(=O)O)C=CC1
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Name
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|
Quantity
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250 mL
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Type
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reactant
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Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 1 h
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Duration
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1 h
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Type
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DISTILLATION
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Details
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The majority of the the thionyl chloride was then distilled off
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Type
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ADDITION
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Details
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the resulting residue was treated with dichloromethane and residual thionyl chloride
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Type
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CUSTOM
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Details
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was removed by codistillation
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Name
|
|
Type
|
product
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Smiles
|
COC=1C=C(C=CC(=O)Cl)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |